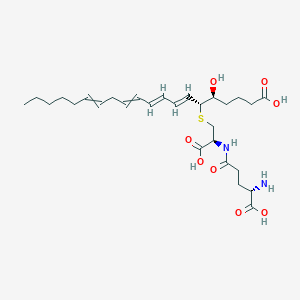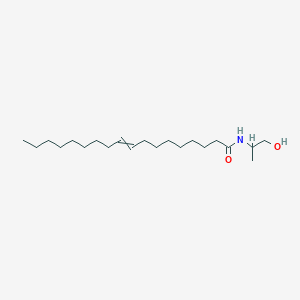![molecular formula C20H34O5 B10768031 7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10768031.png)
7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid is a complex organic compound with interesting stereochemistry and functional groups. It is a multifunctional molecule with both hydroxyl and acid moieties, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid involves a series of stereoselective and regioselective reactions. One common method includes starting with a bicyclic precursor that undergoes regioselective hydroxylation and further functional group transformations to introduce the octenyl chain and the heptanoic acid group.
Industrial Production Methods: : On an industrial scale, the production of this compound requires meticulous control of reaction conditions to ensure high yield and purity. This often involves the use of catalysts and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Due to the presence of multiple reactive sites, it can participate in both nucleophilic and electrophilic reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like KMnO4 or H2CrO4 can be used to modify the hydroxyl group.
Reduction: : Reducing agents such as NaBH4 or LiAlH4 can reduce the carbonyl functional groups.
Substitution: : Nucleophiles and electrophiles can be introduced under mild to moderate reaction conditions.
Major Products: : The products depend on the specific reactions:
Oxidation: may yield a ketone or carboxylic acid.
Reduction: typically yields alcohols from carbonyl compounds.
Substitution: can lead to a wide range of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: : It serves as a model compound for studying stereoselective synthesis and complex reaction mechanisms. Biology : Investigated for its potential roles in metabolic pathways and enzyme interactions. Medicine Industry : Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the dioxabicyclo structure may interact with enzymes and receptors, modulating their activity. These interactions can influence pathways like signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hexanoic acid
7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]pentanoic acid
Uniqueness: : The primary uniqueness of the target compound lies in its specific stereochemistry and functional groups that provide it with diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16+,17+,18?,19?/m0/s1 |
InChI Key |
NTAYABHEVAQSJS-ZKEWMDECSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OO2)CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


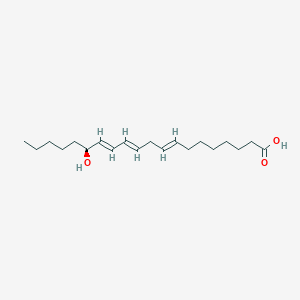

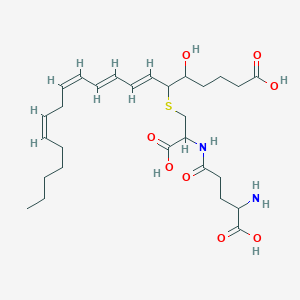
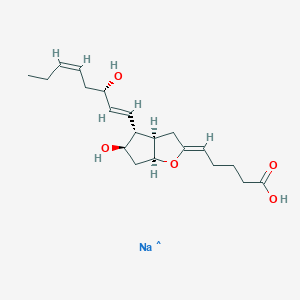
![(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B10767970.png)
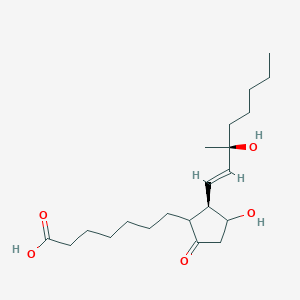
![methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767978.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767985.png)
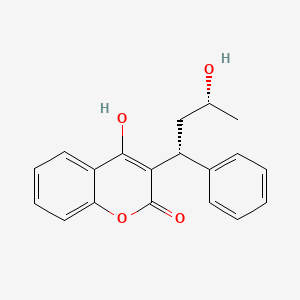
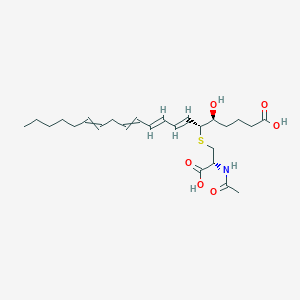
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B10768008.png)
![(E)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768016.png)
